molecular formula C16H17N3O2S B11952571 2,5-Dimethoxybenzaldehyde N-phenylthiosemicarbazone

2,5-Dimethoxybenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B11952571
M. Wt: 315.4 g/mol
InChI Key: SHQLGJWVXITHRU-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with substituted functional groups

Mechanism of Action

The mechanism of action of 2,5-Dimethoxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may enhance its biological activity . Additionally, it can inhibit certain enzymes and disrupt cellular processes, leading to its observed antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzaldehyde N-phenylthiosemicarbazone
  • 2,5-Dimethoxybenzaldehyde N-cyclohexylthiosemicarbazone
  • 3,4-Dimethoxybenzaldehyde N-phenylthiosemicarbazone
  • 2-Methoxybenzaldehyde N-phenylthiosemicarbazone
  • 2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone
  • 2,4-Dichlorobenzaldehyde N-phenylthiosemicarbazone
  • 2,3-Dichlorobenzaldehyde N-phenylthiosemicarbazone
  • 2,4,5-Trimethoxybenzaldehyde N-phenylthiosemicarbazone
  • 3-Methoxybenzaldehyde N-phenylthiosemicarbazone
  • 2,3,4-Trimethoxybenzaldehyde N-phenylthiosemicarbazone

Uniqueness:

2,5-Dimethoxybenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of methoxy groups at positions 2 and 5, which can influence its reactivity and biological activity. The thiosemicarbazone moiety also contributes to its ability to form metal complexes and interact with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

1-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C16H17N3O2S/c1-20-14-8-9-15(21-2)12(10-14)11-17-19-16(22)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,18,19,22)/b17-11+

InChI Key

SHQLGJWVXITHRU-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.